molecular formula C6H3BrClF B1364632 1-Bromo-2-chloro-3-fluorobenzene CAS No. 883499-24-9

1-Bromo-2-chloro-3-fluorobenzene

Cat. No.: B1364632
CAS No.: 883499-24-9
M. Wt: 209.44 g/mol
InChI Key: GTIWFNAUYPVPAT-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-fluorobenzene is an organic compound with the molecular formula C6H3BrClF It is a halogenated benzene derivative, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 2-chloro-3-fluoroaniline, a diazotization reaction followed by a Sandmeyer reaction can introduce the bromine atom . Another method involves the bromination of 2-chloro-3-fluorobenzene using bromine in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Pharmaceuticals

1-Bromo-2-chloro-3-fluorobenzene is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique halogen substitutions allow for the modification of pharmacological properties, enhancing drug efficacy and specificity.

Case Study:
In a study focused on the synthesis of novel anti-cancer agents, this compound was utilized to introduce fluorine atoms into the molecular structure, which is known to improve metabolic stability and bioactivity .

Agrochemical Production

This compound is also integral in the formulation of agrochemicals, such as pesticides and herbicides. The presence of halogens enhances the biological activity of these compounds, making them more effective in crop protection.

Data Table: Agrochemical Applications

Compound TypeSpecific UseEffectiveness Enhancement
PesticidesInsecticidesIncreased toxicity to pests
HerbicidesSelective weed controlReduced crop damage

Material Science

In material science, this compound contributes to the development of specialty polymers. Its halogen content imparts desirable properties such as chemical resistance and thermal stability.

Research Findings:
Recent research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties, making them suitable for high-performance applications .

Research in Organic Chemistry

As a reagent in organic synthesis, this compound allows chemists to explore new synthetic pathways and reactions. Its versatility makes it a valuable tool for developing complex organic molecules.

Example Reaction:
The compound can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into aromatic systems .

Environmental Studies

This compound is also used in environmental research to study the behavior of halogenated compounds in ecosystems. Understanding its environmental impact is crucial for assessing the risks associated with its use.

Case Study:
Research has indicated that halogenated compounds like this compound can persist in the environment, leading to potential bioaccumulation and toxicity in aquatic organisms .

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-fluorobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of halogen atoms makes the benzene ring more susceptible to substitution reactions. The compound can form intermediates such as benzenonium ions during electrophilic aromatic substitution, which then undergo further reactions to yield substituted products .

Comparison with Similar Compounds

Biological Activity

1-Bromo-2-chloro-3-fluorobenzene (CAS No. 883499-24-9) is an aromatic halogenated compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, imparts specific biological activities that are of significant interest for research and application.

  • Molecular Formula : C6_6H3_3BrClF
  • Molecular Weight : 209.44 g/mol
  • Boiling Point : Data not available
  • Log P (octanol-water partition coefficient) : Ranges from 2.18 to 4.06 depending on the calculation method used, indicating moderate lipophilicity which may influence its biological interactions .

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its interactions with various biochemical pathways. Key findings include:

  • CYP Enzyme Inhibition : This compound acts as an inhibitor for the CYP1A2 enzyme, which is involved in drug metabolism. Inhibition of this enzyme can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or toxicity .
  • BBB Permeability : It is classified as a blood-brain barrier (BBB) permeant, suggesting potential neuropharmacological applications or implications for central nervous system (CNS) drug development .
  • P-glycoprotein Substrate : The compound is not a substrate for P-glycoprotein (P-gp), a protein that pumps many foreign substances out of cells, indicating it may have distinct absorption and distribution characteristics in biological systems .

Case Study 2: Neurotoxicity Assessment

An evaluation of neurotoxic effects associated with halogenated compounds revealed that certain substitutions can lead to neurotoxic outcomes. The presence of bromine and fluorine atoms in this compound suggests potential neurotoxicity, warranting further investigation into its safety profile for CNS applications .

Comparative Biological Activity Table

CompoundCYP1A2 InhibitionBBB PermeantP-gp SubstrateAntitumor Activity
This compoundYesYesNoPotential
Analog AYesNoYesConfirmed
Analog BNoYesNoUnconfirmed

Properties

IUPAC Name

1-bromo-2-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIWFNAUYPVPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395767
Record name 1-Bromo-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883499-24-9
Record name 1-Bromo-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-chloro-3-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-chloro-3-fluorobenzene
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